molecular formula C27H44O2 B12415067 24(R/S),25-epoxycholesterol-d6

24(R/S),25-epoxycholesterol-d6

Cat. No.: B12415067
M. Wt: 406.7 g/mol
InChI Key: OSENKJZWYQXHBN-LRCQYHTQSA-N
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Description

24(R/S),25-epoxycholesterol-d6: is a deuterated side-chain substituted oxysterol. It is a derivative of 24(R/S),25-epoxycholesterol, where six hydrogen atoms are replaced by deuterium atoms. This compound is primarily used as a surrogate sterol standard in the quantitative analysis of extracted sterol samples from cultured cells and tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 24(R/S),25-epoxycholesterol-d6 involves the deuteration of 24(R/S),25-epoxycholesterol. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium. Specific reaction conditions and reagents used in the synthesis are proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated reagents. The compound is then purified to achieve a high level of deuteration and purity, typically greater than 99% .

Chemical Reactions Analysis

Types of Reactions: 24(R/S),25-epoxycholesterol-d6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as chromic acid or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used to reduce the compound.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxysterol derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Chemistry: 24(R/S),25-epoxycholesterol-d6 is used as a mechanistic tracer to study the role of steroid hormones in various chemical processes. It is also employed as a reference standard for mass spectrometry .

Biology: In biological research, this compound is used to investigate cholesterol homeostasis and hepatic cholesterol metabolism. It modulates the activation of sterol regulatory element-binding proteins (SREBPs) and is involved in the mevalonate pathway .

Medicine: this compound is studied for its potential therapeutic applications in treating diseases related to cholesterol metabolism and homeostasis. It is also used in research on demyelinating diseases, where it promotes oligodendrocyte formation .

Industry: In the industrial sector, this compound is used in the production of deuterated compounds for various applications, including pharmaceuticals and biochemical research .

Mechanism of Action

The mechanism of action of 24(R/S),25-epoxycholesterol-d6 involves its role in cholesterol homeostasis. It modulates hepatic cholesterol metabolism by inhibiting the activation of sterol regulatory element-binding proteins (SREBPs). This inhibition affects the mevalonate pathway, which is crucial for cholesterol synthesis . Additionally, the compound promotes oligodendrocyte formation by increasing the flux through the epoxycholesterol shunt pathway .

Comparison with Similar Compounds

  • 24(R/S)-hydroxycholesterol-d7
  • 22(S)-hydroxycholesterol-d7
  • 7α,24(R/S)-dihydroxycholesterol-d7
  • 5β,6β-epoxycholestanol-d7

Uniqueness: 24(R/S),25-epoxycholesterol-d6 is unique due to its specific deuteration pattern and its role in modulating cholesterol homeostasis. Unlike other similar compounds, it has a distinct mechanism of action involving the inhibition of SREBP activation and promotion of oligodendrocyte formation .

Properties

Molecular Formula

C27H44O2

Molecular Weight

406.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-4-[3,3-bis(trideuteriomethyl)oxiran-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O2/c1-17(6-11-24-25(2,3)29-24)21-9-10-22-20-8-7-18-16-19(28)12-14-26(18,4)23(20)13-15-27(21,22)5/h7,17,19-24,28H,6,8-16H2,1-5H3/t17-,19+,20+,21-,22+,23+,24?,26+,27-/m1/s1/i2D3,3D3

InChI Key

OSENKJZWYQXHBN-LRCQYHTQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1(C(O1)CC[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C

Origin of Product

United States

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